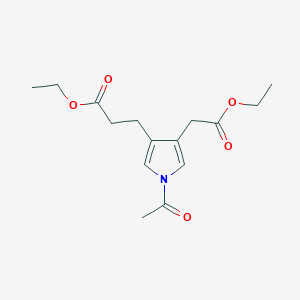![molecular formula C14H11ClO B13413324 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol CAS No. 6280-47-3](/img/structure/B13413324.png)
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol is an organic compound that belongs to the class of phenols It features a phenol group (a hydroxyl group attached to a benzene ring) and a 4-chlorophenyl group connected via an ethenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol can be achieved through several methods:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with a carbonyl compound to form an alkene. In this case, the reaction between 4-chlorobenzaldehyde and a suitable ylide can yield the desired product.
Heck Reaction: This palladium-catalyzed coupling reaction between an aryl halide and an alkene can also be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反应分析
Types of Reactions
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol undergoes various chemical reactions, including:
Electrophilic Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Bromine or chlorine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nitration: Formation of nitrophenols.
Halogenation: Formation of halogenated phenols.
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alkane.
科学研究应用
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-[(E)-2-(4-Chlorophenyl)ethenyl]quinoline
- 4-[(E)-2-(4-Chlorophenyl)ethenyl]benzene
Uniqueness
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol is unique due to the presence of both a phenol group and a chlorophenyl group, which confer distinct chemical and biological properties
属性
CAS 编号 |
6280-47-3 |
|---|---|
分子式 |
C14H11ClO |
分子量 |
230.69 g/mol |
IUPAC 名称 |
4-[(E)-2-(4-chlorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H11ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H/b2-1+ |
InChI 键 |
MYQBBEYFTBZYRE-OWOJBTEDSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)O |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


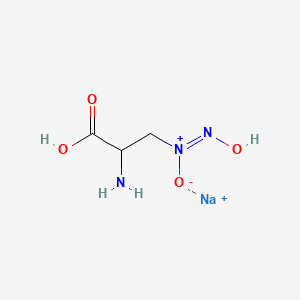
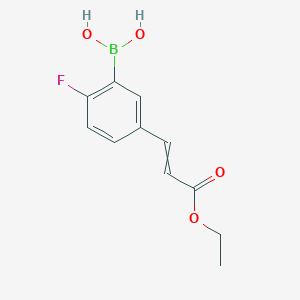
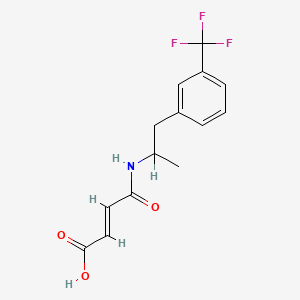
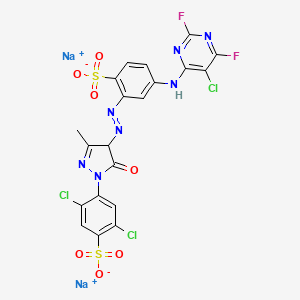
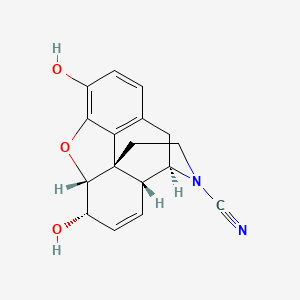
![1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine](/img/structure/B13413276.png)
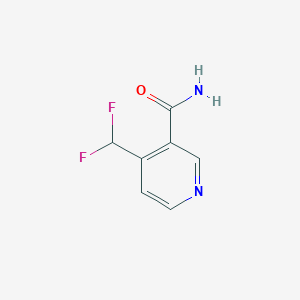
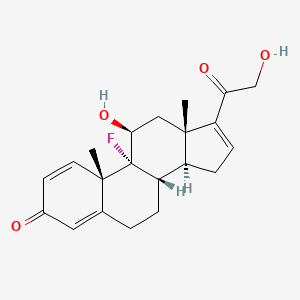

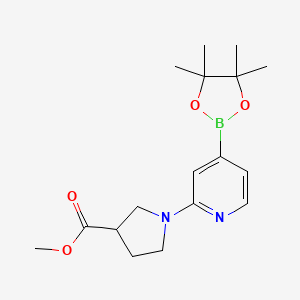
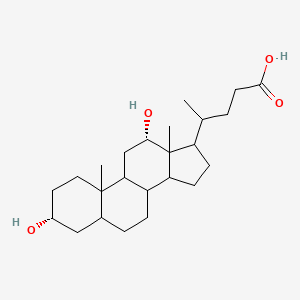
![(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B13413306.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413312.png)
